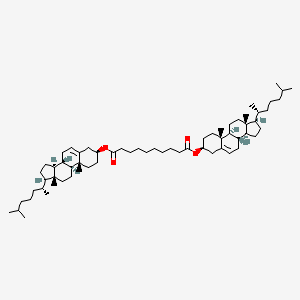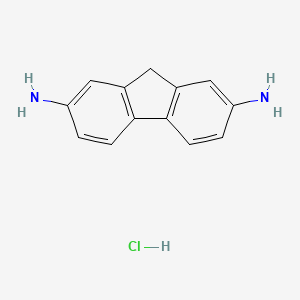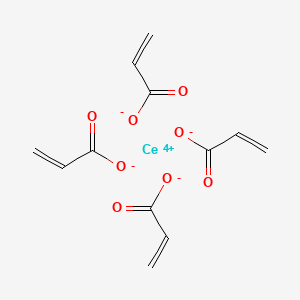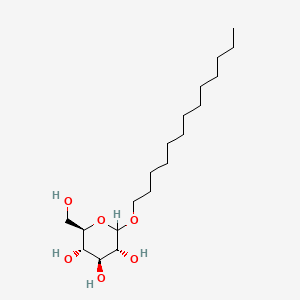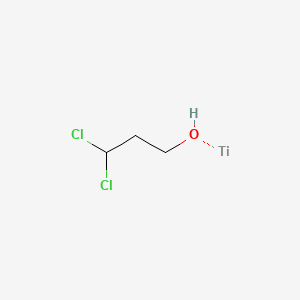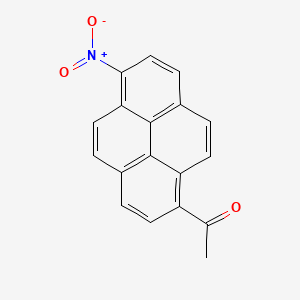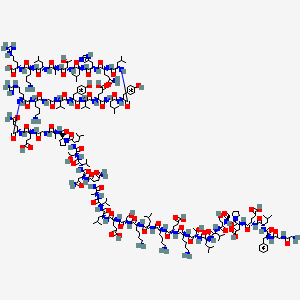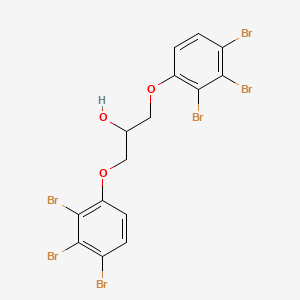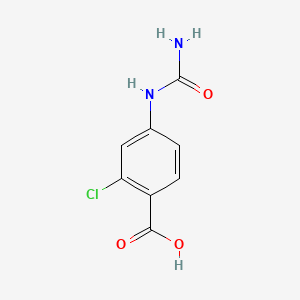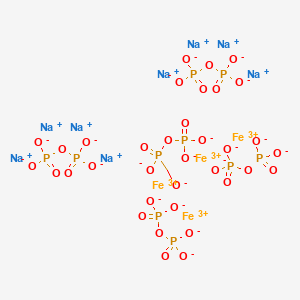
Tetrairon octasodium pentakis(pyrophosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrairon octasodium pentakis(pyrophosphate) is a complex inorganic compound with the molecular formula Fe₄Na₈O₃₅P₁₀. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetrairon octasodium pentakis(pyrophosphate) typically involves the reaction of iron salts with sodium pyrophosphate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired compound. The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of tetrairon octasodium pentakis(pyrophosphate) involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The compound is then purified through various techniques such as crystallization and filtration to obtain a product suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrairon octasodium pentakis(pyrophosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of iron and sodium ions, as well as the pyrophosphate groups .
Common Reagents and Conditions: Common reagents used in the reactions of tetrairon octasodium pentakis(pyrophosphate) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of tetrairon octasodium pentakis(pyrophosphate) depend on the specific reaction conditions. For example, oxidation reactions may yield iron oxides, while reduction reactions can produce lower oxidation state iron compounds. Substitution reactions often result in the formation of new pyrophosphate derivatives .
Wissenschaftliche Forschungsanwendungen
Tetrairon octasodium pentakis(pyrophosphate) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in various reactions due to its unique structure and reactivity. In biology, it is studied for its potential role in enzyme activity and cellular processes. In medicine, researchers are exploring its use in drug delivery systems and as a therapeutic agent. Industrially, it is used in the production of specialized materials and as a component in various chemical processes .
Wirkmechanismus
The mechanism of action of tetrairon octasodium pentakis(pyrophosphate) involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, influencing their activity and function. The pyrophosphate groups play a crucial role in these interactions, facilitating the binding and subsequent effects on the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Tetrairon nitride
- Pegaptanib octasodium
- Triphosphoric acid pentakis-dimethylamide
- Cobaltate (4-), pentakis (cyano-C) [monothiosulfato (2-)-O]-, tetrapotassium
- Vanadium (2+), pentakis (methanamine)oxo-, dibromide
Uniqueness: Tetrairon octasodium pentakis(pyrophosphate) is unique due to its specific combination of iron and pyrophosphate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications, where its specific reactivity and interactions can be leveraged for various purposes .
Eigenschaften
CAS-Nummer |
35725-46-3 |
|---|---|
Molekularformel |
Fe4Na8O35P10 |
Molekulargewicht |
1277.01 g/mol |
IUPAC-Name |
octasodium;iron(3+);phosphonato phosphate |
InChI |
InChI=1S/4Fe.8Na.5H4O7P2/c;;;;;;;;;;;;5*1-8(2,3)7-9(4,5)6/h;;;;;;;;;;;;5*(H2,1,2,3)(H2,4,5,6)/q4*+3;8*+1;;;;;/p-20 |
InChI-Schlüssel |
GOTWCIPCHLJPHB-UHFFFAOYSA-A |
Kanonische SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


